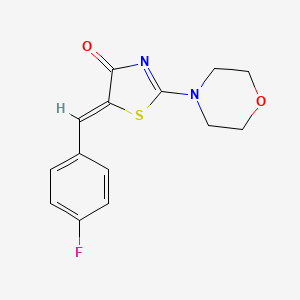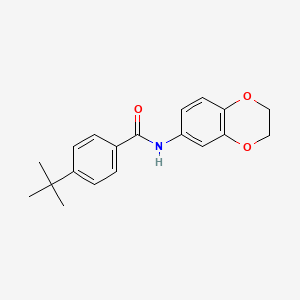![molecular formula C16H19N3O3 B5518591 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5518591.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole and acetamide derivatives have been widely studied for their diverse biological activities and applications in medicinal chemistry. Compounds containing the pyrazole moiety, in particular, have shown a range of pharmacological activities due to their versatile molecular structure.
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives involves various chemical reactions, including acylation, alkylation, and condensation processes. For example, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, highlighting a complex synthetic route that includes adjustments to the molecular structure to achieve desired properties (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Crystal structure and molecular geometry analysis of pyrazole-acetamide derivatives, such as those conducted by Hu Jingqian et al. (2016), provide insights into the molecular arrangement, hydrogen bonding, and weak interactions that contribute to the stability and properties of these compounds (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
The reactivity of pyrazole-acetamide derivatives can be influenced by the presence of substituents on the pyrazole ring or the acetamide moiety. These modifications can affect the compound's ability to undergo further chemical transformations, as well as its biological activity.
Physical Properties Analysis
The physical properties of pyrazole-acetamide derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug design. Studies such as those by Chkirate et al. (2019) on coordination complexes of pyrazole-acetamide derivatives highlight the importance of these properties in the development of compounds with potential antioxidant activity (Chkirate et al., 2019).
科学的研究の応用
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives, such as those studied by Chkirate et al. (2019), have been utilized in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various spectroscopic methods and single-crystal X-ray crystallography. The study highlighted the impact of hydrogen bonding on self-assembly processes and the significant antioxidant activity of these complexes, as assessed by various in vitro assays like DPPH, ABTS, and FRAP (Chkirate et al., 2019).
Synthesis and Biological Activity
Another study focused on the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity among the synthesized compounds. This research indicates the potential of pyrazole-acetamide derivatives in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Heterocyclic Compound Development
Further research has been conducted on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives. This study aimed to assess the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of these compounds, providing insights into their multifaceted applications in medicinal chemistry (Faheem, 2018).
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-5-4-6-14(7-11)22-10-15(20)17-9-16(21)19-13(3)8-12(2)18-19/h4-8H,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRIWBNHHAKODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(=O)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)


![9-[2-(1H-benzimidazol-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5518539.png)
![2-benzyl-4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5518545.png)
![2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5518547.png)


![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5518559.png)
![5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole](/img/structure/B5518562.png)
![4-[(4-butoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5518569.png)
![ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B5518583.png)
![2-benzyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518593.png)
![2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5518599.png)